2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
Description
2-(4-Fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a synthetic acetamide derivative featuring a cyclopenta[c]pyrazole core substituted with a 4-fluorophenoxy group.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-19-15(12-3-2-4-13(12)18-19)17-14(20)9-21-11-7-5-10(16)6-8-11/h5-8H,2-4,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTQIDSBDMUMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenoxy acetic acid derivative. This intermediate is then reacted with the appropriate cyclopenta[c]pyrazolyl derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenoxy group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : The pyrazolyl ring can be reduced to form simpler derivatives.
Substitution: : The acetyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Fluorophenoxyacetic acid derivatives.
Reduction: : Reduced pyrazolyl derivatives.
Substitution: : A variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenoxy group may interact with enzymes or receptors, while the cyclopenta[c]pyrazolyl moiety may bind to other biological targets. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenoxy group, pyrazole core, or acetamide linker. These modifications influence physicochemical properties, pharmacological activity, and pharmacokinetic profiles.
Substituent Variations on the Phenoxy Group
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent (target compound) balances electronegativity and steric effects, whereas dichloro groups (higher lipophilicity) may improve tissue penetration but increase metabolic susceptibility .
- Aromatic vs. Heteroaromatic Substituents : Thiophene-containing analogs (e.g., ) introduce sulfur-based interactions but may reduce solubility compared to purely aromatic systems .
Modifications to the Pyrazole Core
Key Observations :
Acetamide Linker Modifications
Biological Activity
2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines a fluorophenoxy group with a tetrahydrocyclopentapyrazole moiety. This unique configuration may contribute to its biological properties.
Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide often exhibit their biological effects through various mechanisms:
- Antimicrobial Activity : Some studies have shown that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, they may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A review of literature has shown that compounds structurally related to 2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide exhibit varying degrees of antimicrobial activity. The following table summarizes findings from several studies:
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at the University of Baghdad demonstrated that similar compounds exhibited significant antimicrobial activity against various pathogens including Staphylococcus aureus and E. coli. The study highlighted the importance of the structural components in enhancing biological activity .
- Inflammatory Response Modulation : Another case study evaluated the anti-inflammatory properties of related compounds in vitro. The results indicated a marked reduction in TNF-alpha production in macrophage cultures treated with these compounds compared to controls .
Research Findings
Recent findings suggest that the biological activity of 2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide could be attributed to its ability to interact with specific biological targets. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, a substitution reaction under alkaline conditions (e.g., using K₂CO₃) with 4-fluorophenol and a pyrazole precursor can introduce the fluorophenoxy moiety. Subsequent reduction steps (e.g., iron powder in acidic media) ensure intermediate stability. Condensation with cyanoacetic acid or analogous reagents under catalytic conditions (e.g., DCC/DMAP) finalizes the acetamide backbone. Yield optimization relies on precise stoichiometry, temperature control (e.g., 60–80°C for substitution), and purification via column chromatography or recrystallization .
Q. How can structural characterization of this compound be systematically performed to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., fluorophenoxy aromatic protons at δ 6.8–7.2 ppm) and carbon assignments.
- X-ray Crystallography : Resolve crystal packing and bond geometries, as demonstrated for structurally similar fluorophenylacetamide derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion).
- HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DMSO) to simulate NMR shifts.
- Compare experimental NOESY/ROESY data with computational conformational analyses to identify dominant rotamers.
- Cross-validate crystallographic data (e.g., torsion angles from X-ray) with molecular dynamics simulations .
Q. How can the pharmacological activity of this compound be systematically profiled using in vitro assays?
- Methodological Answer : Prioritize target-based assays based on structural analogs (e.g., kinase inhibition or GPCR modulation):
- Enzyme Inhibition : Screen against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cellular Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ determination.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Reference PubChem bioactivity data for related acetamide derivatives to guide assay selection .
Q. What are the key considerations for designing analogs with improved solubility without compromising bioactivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the fluorophenoxy group with sulfone or phosphonate moieties to enhance hydrophilicity while retaining binding affinity .
- Prodrug Strategies : Introduce ester or glycoside groups at the acetamide nitrogen for pH-dependent hydrolysis.
- Co-Crystallization : Use counterions (e.g., succinate) or co-solvents (e.g., PEG 400) to improve aqueous solubility, validated by phase-solubility diagrams .
Q. How can process control and simulation tools optimize large-scale synthesis while maintaining batch consistency?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to model reaction parameters (e.g., temperature, catalyst loading).
- PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
- CFD (Computational Fluid Dynamics) : Simulate mixing efficiency in reactors to prevent hot spots during exothermic steps (e.g., condensation) .
Q. What methodologies are recommended for analyzing metabolic pathways and potential toxicity?
- Methodological Answer :
- Metabolite Identification : Incubate with hepatocytes and analyze via LC-QTOF-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- hERG Assay : Evaluate cardiac toxicity risks using patch-clamp electrophysiology on transfected HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
